molecular formula C14H20N4O3S2 B2361570 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034573-99-2

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2361570
CAS No.: 2034573-99-2
M. Wt: 356.46
InChI Key: MNOVZXOXIPDEFL-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H20N4O3S2 and its molecular weight is 356.46. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide-based Hybrid Compounds

Sulfonamides constitute a vital class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds typically have the general formula R-SO2NHR', where the functional group is bound to various moieties such as aromatic, heterocycle, aliphatic, etc. The diversity in the R and R' moieties, ranging from hydrogen to various organic compounds like coumarin, isoxazole, tetrazole, pyrazole, pyrrole, leads to the creation of numerous hybrids named sulfonamide hybrids. These hybrids have shown considerable pharmacological potential in recent scientific advancements, particularly in the synthesis and biological activity of such hybrid agents (Ghomashi et al., 2022).

Structural and Molecular Insights

The molecular structure of sulfonamide-based compounds often exhibits significant twists, as seen in derivatives like 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide. Such structural nuances contribute to the compound's biological activities and interactions. For instance, the amino N atom in these molecules can form hydrogen bonds, leading to the formation of supramolecular chains and layers, which might be crucial for their biological efficacy (Asiri et al., 2012).

Potential Therapeutic Applications

The therapeutic potential of sulfonamide-based compounds is vast, with some derivatives showing promise as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity. These properties suggest potential applications in treating conditions such as glaucoma and neurodegenerative diseases. For example, specific sulfonamide derivatives have demonstrated inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, along with low cytotoxicity towards cancer cell lines, indicating their potential as novel therapeutic agents (Ozmen Ozgun et al., 2019).

Antimicrobial and Antitumor Activities

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, displaying significant activities. This highlights the role of sulfonamide-based compounds in developing new antimicrobial therapies (Azab et al., 2013). Furthermore, some pyrazole-sulfonamide derivatives have been studied for their antiproliferative activities against cancer cell lines, showing cell-selective effects and broad-spectrum antitumor activity, suggesting their utility in cancer research and therapy (Mert et al., 2014).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-17-10-13(8-15-17)23(19,20)16-9-14(12-2-5-21-11-12)18-3-6-22-7-4-18/h2,5,8,10-11,14,16H,3-4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOVZXOXIPDEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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